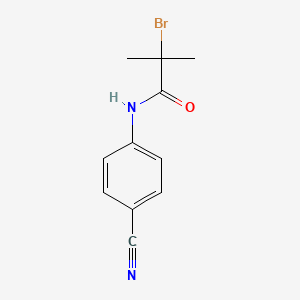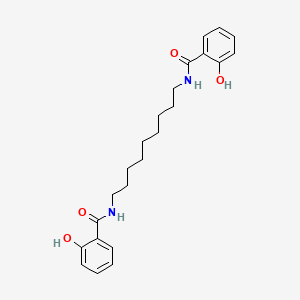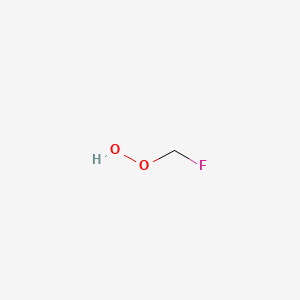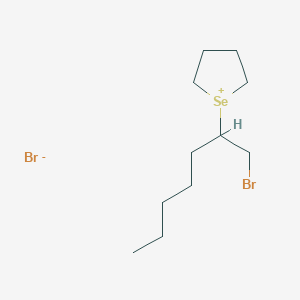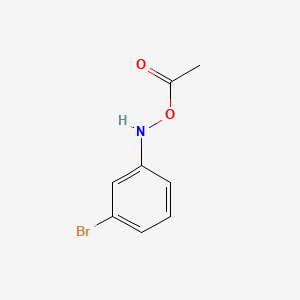![molecular formula C25H20N2O B14287591 1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
1,3-Di([1,1'-biphenyl]-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-biphenylyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two biphenyl groups attached to a central urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-biphenylyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-biphenylamine with phosgene, followed by the addition of another equivalent of 2-biphenylamine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Another method involves the use of isocyanates. In this approach, 2-biphenylamine reacts with an isocyanate derivative to form the desired urea compound. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of 1,3-Bis(2-biphenylyl)urea often employs the phosgene route due to its scalability and cost-effectiveness. The reaction is carried out in large reactors, and the product is isolated through filtration and recrystallization. The use of phosgene, however, requires stringent safety measures due to its toxicity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-biphenylyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions include substituted urea derivatives, amine derivatives, and various biphenyl-substituted compounds.
Scientific Research Applications
1,3-Bis(2-biphenylyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-biphenylyl)urea involves its interaction with specific molecular targets. The biphenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The urea moiety can form hydrogen bonds with various biological molecules, influencing their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-biphenylyl)urea: Similar in structure but with different substitution patterns on the biphenyl groups.
1,3-Phenylene-based symmetrical bis(urea-1,2,3-triazole) hybrids: These compounds have a similar urea core but with additional triazole rings, leading to different properties and applications.
Uniqueness
1,3-Bis(2-biphenylyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C25H20N2O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,3-bis(2-phenylphenyl)urea |
InChI |
InChI=1S/C25H20N2O/c28-25(26-23-17-9-7-15-21(23)19-11-3-1-4-12-19)27-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H2,26,27,28) |
InChI Key |
NLSRCRURLWCNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl [(4-methylphenyl)sulfanyl]methanesulfonate](/img/structure/B14287512.png)
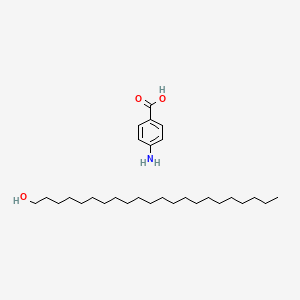
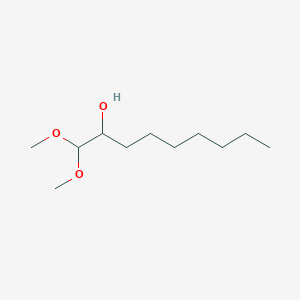
![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)


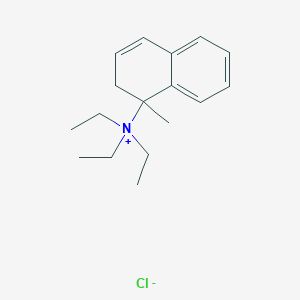
![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
